molecular formula C24H16Cl2F4N2O2 B10925453 4-chloro-1-(2-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

4-chloro-1-(2-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B10925453
M. Wt: 511.3 g/mol
InChI Key: QYZXXVMUOGMTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-Chloro-1-(2-chlorobenzyl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes multiple halogen atoms and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-chloro-1-(2-chlorobenzyl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction where the pyrazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the difluoromethoxy group: This step involves the reaction of the intermediate with difluoromethyl ether under specific conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-Chloro-1-(2-chlorobenzyl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-Chloro-1-(2-chlorobenzyl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-chloro-1-(2-chlorobenzyl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may interact with cellular signaling pathways and modulate the activity of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-Chloro-1-(2-chlorobenzyl)-3-[4-methoxyphenyl]-1H-pyrazol-5-yl}phenyl methyl ether
  • 4-{4-Chloro-1-(2-chlorobenzyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl trifluoromethyl ether

Uniqueness

The uniqueness of 4-{4-chloro-1-(2-chlorobenzyl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoromethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16Cl2F4N2O2

Molecular Weight

511.3 g/mol

IUPAC Name

4-chloro-1-[(2-chlorophenyl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C24H16Cl2F4N2O2/c25-19-4-2-1-3-16(19)13-32-22(15-7-11-18(12-8-15)34-24(29)30)20(26)21(31-32)14-5-9-17(10-6-14)33-23(27)28/h1-12,23-24H,13H2

InChI Key

QYZXXVMUOGMTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.